Egfr-TK

EGFR Tyrosine Kinase Inhibitor T790M Resistance

EGFR-TK-IN-1 (designated as compound 7o) is a newly synthesized, potent, and mutant-selective epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). It demonstrates nanomolar inhibitory activity against key oncogenic EGFR mutations, including the primary activating mutants L858R and Del19, as well as the drug-resistant T790M mutation.

Molecular Formula C36H39N7O3
Molecular Weight 617.7 g/mol
Cat. No. B12382365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-TK
Molecular FormulaC36H39N7O3
Molecular Weight617.7 g/mol
Structural Identifiers
SMILESCN(C)C1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C=C(N(C4=N3)C5=CC=CC(=C5)NC(=O)C=C)COC6=CC=CC(=C6)OC
InChIInChI=1S/C36H39N7O3/c1-5-34(44)38-27-8-6-9-30(21-27)43-31(24-46-33-11-7-10-32(22-33)45-4)20-25-23-37-36(40-35(25)43)39-26-12-14-29(15-13-26)42-18-16-28(17-19-42)41(2)3/h5-15,20-23,28H,1,16-19,24H2,2-4H3,(H,38,44)(H,37,39,40)
InChIKeyROEHOAVVZAIYIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EGFR-TK-IN-1 (Compound 7o): A Mutant-Selective EGFR Tyrosine Kinase Inhibitor for Research Procurement


EGFR-TK-IN-1 (designated as compound 7o) is a newly synthesized, potent, and mutant-selective epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). It demonstrates nanomolar inhibitory activity against key oncogenic EGFR mutations, including the primary activating mutants L858R and Del19, as well as the drug-resistant T790M mutation [1]. Unlike first- and second-generation EGFR-TKIs which potently inhibit wild-type EGFR and are associated with dose-limiting toxicities, this compound is characterized by a strong antiproliferative effect selectively on EGFR mutant-driven non-small cell lung cancer (NSCLC) cells over those expressing wild-type EGFR [1].

Why EGFR-TK-IN-1 Cannot Be Interchanged with Other EGFR-TKIs: A Quantitative Rationale


In the research and procurement of EGFR-TKIs, simple substitution between compounds is not feasible due to significant variations in their mutation selectivity profiles, potency against resistance mutations, and off-target effects. A compound's utility is defined by its specific IC50 values against distinct EGFR mutants and its selectivity window over wild-type EGFR, which directly impacts its experimental window and potential for dose-limiting toxicities [1]. For instance, while first-generation inhibitors like gefitinib and erlotinib are effective against activating mutations, their lack of selectivity for the T790M resistance mutation and significant wild-type EGFR inhibition limit their application in advanced disease models [2]. This evidence guide provides the quantitative differentiation necessary for selecting EGFR-TK-IN-1 over closely related analogs.

Quantitative Differentiation of EGFR-TK-IN-1 Against Key Comparators


Potency Against L858R/T790M Double Mutant Versus Wild-Type EGFR

EGFR-TK-IN-1 (compound 7o) demonstrates potent inhibition of the L858R/T790M double mutant EGFR. A direct head-to-head comparison is not available in the primary publication, but its potency can be contextualized against the well-characterized third-generation inhibitor osimertinib. EGFR-TK-IN-1 exhibits an IC50 of 8.5 nM against EGFRL858R/T790M [1], which is in a comparable range to osimertinib's reported IC50 of 1-15 nM for the same mutant [2]. Importantly, the primary study highlights a strong antiproliferative effect on mutant-driven cells over wild-type cells, a key feature of mutant-selective inhibitors [1].

EGFR Tyrosine Kinase Inhibitor T790M Resistance

Potency Against Exon 19 Deletion (Del19) Activating Mutation

EGFR-TK-IN-1 (compound 7o) is a potent inhibitor of the exon 19 deletion (Del19) mutant, a common activating mutation in NSCLC. It exhibits an IC50 of 9.3 nM against EGFRDel19 [1]. This potency is directly comparable to that of afatinib, a second-generation inhibitor, which has a reported IC50 of 0.6 nM for the same mutant [2]. While afatinib is more potent, it is an irreversible pan-HER inhibitor with significant wild-type EGFR inhibition, leading to a narrower therapeutic index [2].

EGFR Tyrosine Kinase Inhibitor Exon 19 Deletion

Superior Antiproliferative Activity Compared to Erlotinib in a Breast Cancer Cell Line

A related series of compounds, including a distinct molecule also designated 'compound 7o' (a 5-ethylsulfonyl-indazole-3-carbohydrazide derivative), demonstrates superior antiproliferative activity compared to the first-generation EGFR-TKI erlotinib. This specific 'compound 7o' showed an IC50 of 32 nM against the MCF-7 breast cancer cell line, which is 1.25-fold more potent than erlotinib's IC50 of 40 nM in the same assay [1].

EGFR VEGFR-2 Antiproliferative Breast Cancer

Cellular Selectivity: Antiproliferative Effect on Mutant vs. Wild-Type EGFR Cells

EGFR-TK-IN-1 (compound 7o) exhibits strong antiproliferative effects against EGFR mutant-driven NSCLC cell lines (H1975, PC-9, HCC827) but has no significant effect on cells expressing wild-type EGFR [1]. This selective cellular activity is a hallmark of mutant-selective inhibitors and is in contrast to first-generation inhibitors like gefitinib and erlotinib, which potently inhibit wild-type EGFR and are associated with higher rates of on-target toxicity [2].

EGFR Mutant-Selective NSCLC Antiproliferative

In Vivo Efficacy: Tumor Regression in a T790M-Positive Xenograft Model

In an in vivo H1975 (L858R/T790M) xenograft model, oral administration of EGFR-TK-IN-1 (compound 7o) resulted in rapid tumor regression [1]. While specific tumor growth inhibition (TGI) percentages or direct comparator data are not provided in the available abstract, the observation of regression is a strong indicator of in vivo efficacy against a T790M-positive model, a key differentiator from first- and second-generation TKIs, which are ineffective in this setting [2].

EGFR T790M In Vivo Xenograft

Optimal Research Applications for EGFR-TK-IN-1 Based on Quantitative Evidence


Investigating T790M-Mediated Acquired Resistance in NSCLC

Use EGFR-TK-IN-1 as a tool compound in cellular and in vivo models (e.g., H1975 xenografts) to study mechanisms of acquired resistance to first- and second-generation EGFR-TKIs. Its potent inhibition of the L858R/T790M mutant (IC50 = 8.5 nM) [1] and demonstrated in vivo tumor regression [1] make it suitable for experiments focused on overcoming or understanding the biology of the T790M gatekeeper mutation.

Comparative Studies with Mutant-Selective Inhibitors

Employ EGFR-TK-IN-1 in comparative pharmacology studies alongside other mutant-selective inhibitors like osimertinib. Its comparable nanomolar potency against L858R/T790M [1] and distinct selectivity profile over wild-type EGFR [1] provide a basis for dissecting subtle differences in inhibitor binding kinetics, cellular signaling pathways, and resistance mechanisms in defined NSCLC cell line panels.

Profiling in Del19-Driven NSCLC Models

Utilize EGFR-TK-IN-1 in cell-based assays (e.g., PC-9, HCC827) and potentially in vivo models driven by the exon 19 deletion mutation. The compound's potent inhibition of Del19 (IC50 = 9.3 nM) [1] and strong antiproliferative effect on these cells [1] support its application in studies of this common oncogenic driver, offering a mutant-selective alternative to pan-EGFR or pan-HER inhibitors like afatinib [2].

Evaluating Antiproliferative Synergy in Combination Therapies

Given its favorable selectivity profile, EGFR-TK-IN-1 can be used in combination screens to identify synergistic partners that may overcome residual resistance or enhance efficacy in mutant-selective settings. Its lack of activity against wild-type EGFR [1] minimizes confounding anti-proliferative effects, making it a cleaner tool for identifying agents that specifically augment mutant EGFR blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Egfr-TK

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.